4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
Description
Properties
IUPAC Name |
4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-15-8-5-3-2-4-7(8)14-10(13)9(6-12)17-11(14)16/h2-5H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPOZFJMQQJAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiazole derivative with an appropriate amine and a cyano group donor under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations in analogs include:
- Phenyl vs. Methoxyphenyl Groups: 4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile (TH): Replacing the 2-methoxyphenyl with a simple phenyl group reduces steric hindrance and electron-donating effects. 4-Amino-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide (15): The para-methoxy group enhances resonance stabilization compared to the ortho-methoxy in the target compound. The sulfamoylphenyl carboxamide moiety increases polarity, likely improving solubility and antimicrobial activity .
- For example, 4-(4-methoxyphenyl)-N-phenyl-2-iminothiazole derivatives exhibit high affinity for angiotensin II receptors due to optimal positioning of the methoxy group for hydrogen bonding .
Pharmacological Activities
- Antimicrobial Activity: Derivatives with alkylimidoyl chains (e.g., 4-amino-3-(1-iminododecyl)-2-imino-thiazole-5-carbonitriles) show moderate antibacterial and antifungal activity, attributed to lipophilic side chains enhancing membrane penetration .
- Antihypertensive Potential: Thiazol-2-imine derivatives with 4-methoxyphenyl groups demonstrate angiotensin II receptor antagonism, with binding affinities influenced by substituent electronic properties. The thioxo group in the target compound may alter hydrogen-bonding interactions compared to imine-containing analogs .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: NMR Chemical Shifts (13C) Comparison
Key Research Findings
- Substituent Position Matters : Para-methoxy groups (e.g., in angiotensin II inhibitors) favor receptor binding via optimized hydrogen bonding, while ortho-substituents may prioritize steric effects .
- Functional Group Trade-offs : Carbonitrile groups (target compound) vs. sulfamoyl carboxamides (compound 15) balance lipophilicity and solubility, impacting bioavailability .
- Synthetic Flexibility : The thiazole core allows diverse modifications, enabling tailored biological activities (antimicrobial, antihypertensive) through strategic substituent selection .
Biological Activity
4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile, with CAS number 1325306-63-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research on its biological properties, particularly focusing on its anticancer and antimicrobial activities.
The molecular formula for this compound is with a molecular weight of 263.3 g/mol. The structure includes a thiazole ring which is often associated with various biological activities.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-amino thiazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells:
- Mechanism of Action : The compound likely binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. This mechanism was observed in studies where related compounds demonstrated IC50 values indicating effective antiproliferative activity against various human cancer cell lines .
Case Studies
- Tubulin Inhibition : A study synthesized N,4-diaryl-1,3-thiazole-2-amines which were evaluated for their ability to inhibit tubulin polymerization. One compound in this series showed significant activity against SGC-7901 cells, causing G2/M phase arrest .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring of thiazole compounds can enhance their cytotoxicity. For example, the presence of electron-donating groups at specific positions significantly improved anticancer activity .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The presence of the thiazole ring contributes to the biological activity against various pathogens.
- Antimicrobial Spectrum : Compounds bearing the thiazole moiety have been reported to exhibit antimicrobial effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Research Findings
- Antibacterial Activity : A review highlighted that thiazole derivatives possess broad-spectrum antibacterial activity, with some compounds showing effectiveness against resistant strains .
- Synergistic Effects : Combining thiazole derivatives with other antimicrobial agents has shown enhanced efficacy, suggesting potential for developing new therapeutic strategies against resistant infections .
Data Table: Biological Activities of Thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
